N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core with distinct substituents:
- Pyridin-4-yl group: Enhances hydrogen bonding and π-π stacking interactions.
- m-Tolyl (meta-methylphenyl) group: Introduces steric bulk and lipophilicity.
- 2-Methoxyphenyl carboxamide: Improves solubility and modulates electronic properties via the methoxy group.
While direct pharmacological data for this compound is absent in the provided evidence, structurally analogous compounds (e.g., triazolopyrimidines and pyrazolo[1,5-a]pyrimidines) are frequently explored for antimicrobial, anticancer, and herbicidal activities .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16-7-6-8-19(15-16)23-22(25(33)29-20-9-4-5-10-21(20)34-3)17(2)28-26-30-24(31-32(23)26)18-11-13-27-14-12-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGTXJCCVSUSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=NC=C4)C)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the ALK5 kinase, inhibiting its activity. This inhibition disrupts the signaling pathway of TGF-β, a protein that controls many cellular processes.
Biochemical Pathways
The compound’s action primarily affects the TGF-β signaling pathway . This pathway is involved in a wide range of cellular functions, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting ALK5, the compound disrupts the TGF-β signaling pathway, which can lead to changes in these cellular processes.
Result of Action
The inhibition of ALK5 by the compound disrupts the TGF-β signaling pathway, leading to changes in various cellular processes controlled by this pathway. This can result in effects such as altered cell growth and differentiation, changes in apoptosis, and disruptions in cellular homeostasis.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocycles. The synthetic route often includes the formation of the triazole and pyrimidine rings through condensation reactions and cyclization processes. Detailed methodologies can be found in recent literature, which outlines the spectral characterization techniques used to confirm the structure of the synthesized compounds.
Biological Activity
The biological activity of this compound has been investigated across several studies. Here are key findings:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human cervical carcinoma (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells.
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to potent anticancer activity.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cell populations upon treatment with the compound.
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of this compound:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 12.5 µg/mL against S. aureus and 25 µg/mL against E. coli, suggesting it possesses antibacterial potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Study on Cancer Cell Lines :
- Researchers investigated the effect of this compound on HeLa cells and found a dose-dependent reduction in cell viability.
- The study concluded that the compound could serve as a lead for developing new anticancer agents.
-
Antimicrobial Efficacy Study :
- A comparative study on various derivatives showed that modifications to the methoxy group significantly enhanced antibacterial activity.
- The study suggested further exploration into structure-activity relationships (SAR) to optimize efficacy.
Research Findings Summary
| Property | Result |
|---|---|
| Anticancer Activity | IC50: 10 - 30 µM |
| Apoptosis Induction | Yes |
| Antimicrobial Activity | MIC: 12.5 µg/mL (S. aureus) |
| Mechanism | Cell cycle arrest and apoptosis |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing selective inhibitors targeting various kinases involved in cancer progression.
Case Study: mTOR Inhibition
A notable study demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory activity against the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. Specifically, a compound with a similar structure showed an IC50 value of 7.1 nmol/L against mTOR, indicating significant selectivity over other kinases such as PI3Kα . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Targeting mTOR Pathway
By inhibiting mTOR activity, this compound can enhance the sensitivity of cancer cells to radiotherapy. For instance, in hepatocellular carcinoma (HCC) models, it was shown to significantly improve the effectiveness of radiation treatment by sensitizing tumor cells to ionizing radiation . This radiosensitization effect is particularly valuable in treating aggressive tumors that are typically resistant to conventional therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of this compound. Variations in substituents on the triazolo[1,5-a]pyrimidine core can dramatically influence its biological activity and selectivity.
Key Findings
Research has indicated that modifications to the pyridine and methoxyphenyl groups can enhance binding affinity and selectivity towards specific targets. For example:
- The addition of methyl groups at specific positions on the pyridine ring has been correlated with increased potency against mTOR.
- Substituents on the methoxyphenyl group can affect solubility and bioavailability, which are critical parameters for drug development .
Broader Implications in Medicinal Chemistry
The triazolo[1,5-a]pyrimidine scaffold is not only limited to anticancer applications but also shows promise in other therapeutic areas such as:
- Antiviral Activity : Some derivatives have demonstrated potential against viral infections by inhibiting viral replication pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses through inhibition of specific cytokines.
Data Table: Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Potent mTOR inhibitor; enhances sensitivity to radiotherapy |
| Mechanism | Modulates mTOR pathway; affects tumor growth and survival |
| Structure-Activity Relationship | Variations in substituents influence potency and selectivity |
| Other Therapeutic Areas | Potential antiviral and anti-inflammatory properties |
Comparison with Similar Compounds
Analysis:
- Pyridinyl vs. Thienyl : The target’s pyridin-4-yl group offers stronger hydrogen bonding vs. thienyl’s sulfur-mediated interactions .
- Methoxy Positioning : 2-Methoxyphenyl (target) vs. 4-methoxyphenyl () alters electronic effects and steric accessibility.
- Halogenation : Bromine and fluorine in increase lipophilicity and bioavailability but may introduce toxicity risks.
- Trifluoromethyl : The CF3 group in provides metabolic stability but reduces solubility compared to methoxy .
Q & A
Q. What are the established synthetic routes for this compound, and what catalysts or solvents are typically employed?
The synthesis often involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Key protocols include:
- Catalytic systems : TMDP (tetramethylenediamine phosphazene) in water-ethanol solvent mixtures improves reaction efficiency by stabilizing intermediates .
- Solvent selection : Dimethylformamide (DMF) or acetic acid under reflux facilitates triazolopyrimidine ring closure .
- Substituent modulation : Varying aryl/heteroaryl groups at positions 2, 5, and 7 requires tailored precursors (e.g., 4-chlorophenyl or pyridinyl derivatives) . Methodological Note: Optimize reaction time and temperature using Design of Experiments (DoE) to minimize side products .
Q. How is structural elucidation performed, and what analytical techniques confirm its molecular configuration?
Critical techniques include:
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triazolopyrimidine core dihedral angles reported in ).
- NMR spectroscopy : and NMR identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm ).
- Elemental analysis : Validates molecular formula (e.g., CHNO) and purity .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Continuous-flow chemistry : Enhances reproducibility and reduces side reactions via controlled mixing and temperature gradients .
- Catalyst recycling : TMDP can be reused up to three times without significant activity loss (yield drop <5% per cycle ).
- Solvent polarity adjustment : Ethanol-water mixtures (1:1 v/v) improve intermediate solubility and reduce byproduct formation .
Q. What mechanisms explain its interaction with kinase domains, and how can these be validated?
- Molecular docking : Computational models suggest hydrogen bonding between the pyridinyl group and kinase ATP-binding pockets .
- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR or CDK2) using fluorescence-based phosphorylation assays .
- Mutagenesis studies : Replace key kinase residues (e.g., Lys33 or Asp86) to confirm binding specificity .
Q. How can discrepancies in biological activity data across assays be resolved?
Common pitfalls and solutions:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Compare results from in vitro (microsomal assays) and in vivo (rodent PK studies) systems .
Q. How should structure-activity relationship (SAR) studies be designed to map the pharmacophore?
- Substituent libraries : Synthesize analogs with varying substituents (e.g., halogenated aryl or alkyl groups at position 5) .
- Biological testing : Correlate IC values with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide synthetic priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
